2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one
Description
Crystallographic Analysis and Bonding Patterns
The crystallographic structure of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one has been extensively characterized through X-ray diffraction studies, revealing critical insights into its molecular geometry and intermolecular interactions. The compound crystallizes with a nearly planar molecular framework, where the naphthalene ring system maintains its characteristic aromatic planarity with minimal deviation from the mean plane. The carbonyl group at the 1-position creates a localized distortion in the otherwise planar structure, introducing specific geometric constraints that influence the overall molecular conformation.
Detailed bond length analysis reveals that the carbon-oxygen double bond exhibits typical ketone characteristics with a bond length of approximately 1.221 angstroms, consistent with sp² hybridization and π-bonding character. The fusion bond between the cyclopentenone ring and the naphthalene system shows reduced bond lengths compared to similar non-fused systems, indicating enhanced conjugation and electron delocalization across the molecular framework. The five-membered ring adopts a slightly puckered conformation to accommodate the sp³ hybridized methylene carbons while maintaining optimal overlap with the aromatic π-system.
The crystal packing arrangement demonstrates the presence of weak intermolecular interactions, primarily through π-π stacking interactions with centroid-centroid distances ranging from 3.82 to 3.90 angstroms. These stacking interactions contribute significantly to the overall crystal stability and influence the solid-state properties of the compound. Additionally, weak carbon-hydrogen to π interactions provide supplementary stabilization in the crystal lattice, creating a three-dimensional network that enhances structural integrity.
| Structural Parameter | Value | Standard Deviation |
|---|---|---|
| Carbon-Oxygen Bond Length | 1.221 Å | 0.004 Å |
| Naphthalene Ring Planarity | <0.010 Å | 0.003 Å |
| π-π Stacking Distance | 3.82-3.90 Å | 0.18 Å |
| Cyclopentenone Ring Pucker | 1.16° | 0.16° |
Conformational Dynamics in Solution and Solid States
The conformational behavior of this compound exhibits significant differences between solution and solid-state environments, reflecting the complex interplay between intramolecular strain and intermolecular interactions. In the solid state, crystallographic studies reveal that the cyclopentenone ring adopts an envelope conformation with the methylene carbon at position 2 serving as the flap atom. This conformation minimizes steric strain while maintaining optimal orbital overlap with the naphthalene π-system.
Nuclear magnetic resonance spectroscopy studies provide complementary information about solution-phase conformational dynamics. The compound exhibits restricted rotation around the fusion bond due to the rigid naphthalene framework, but demonstrates limited flexibility in the saturated portion of the cyclopentenone ring. Temperature-dependent nuclear magnetic resonance experiments indicate that conformational interconversion occurs on a timescale that is fast relative to the nuclear magnetic resonance frequency, resulting in time-averaged spectral signatures.
The envelope conformation observed in the crystal structure represents the lowest energy conformer, as confirmed by computational geometry optimization studies. The alternative half-chair conformations are energetically accessible but less favorable due to increased torsional strain and reduced conjugative stabilization. The conformational preference is further influenced by the electron-withdrawing nature of the carbonyl group, which modulates the electron density distribution throughout the fused ring system.
Solvent effects play a crucial role in determining the conformational equilibrium in solution. Polar solvents tend to stabilize conformations that maximize dipole interactions with the carbonyl group, while nonpolar solvents favor conformations that minimize overall molecular polarity through internal charge redistribution. These solvent-dependent conformational changes have implications for reactivity patterns and spectroscopic properties.
Comparative Analysis of Tautomeric Forms
The tautomeric behavior of this compound involves primarily keto-enol equilibria, where the ketone form can potentially convert to enol tautomers through proton migration from adjacent methylene carbons. Computational studies using density functional theory methods have revealed that the keto form represents the thermodynamically favored tautomer under standard conditions, with an energy advantage of approximately 12-15 kilocalories per mole over the corresponding enol forms.
The keto-enol tautomerization process involves the migration of a hydrogen atom from the methylene carbon at position 2 or 3 to the carbonyl oxygen, accompanied by double bond rearrangement within the five-membered ring. This process can occur through either acid-catalyzed or base-catalyzed mechanisms, each exhibiting distinct kinetic profiles and intermediate structures. The acid-catalyzed pathway involves initial protonation of the carbonyl oxygen followed by deprotonation at the adjacent carbon, while the base-catalyzed mechanism proceeds through enolate formation.
Structural factors significantly influence the tautomeric equilibrium position. The extended conjugation possible in the enol form, where the double bond can align with the naphthalene π-system, provides some stabilization that partially offsets the inherent thermodynamic preference for the ketone tautomer. However, the geometric constraints imposed by the fused ring system limit the extent of this conjugative stabilization, maintaining the predominance of the keto form.
Experimental evidence for tautomeric behavior comes from nuclear magnetic resonance spectroscopy under various pH conditions and temperature regimes. Under neutral conditions, only the keto tautomer is detectable, consistent with its thermodynamic preference. However, under strongly basic conditions or elevated temperatures, trace amounts of enol tautomer can be observed, providing direct confirmation of the tautomeric equilibrium.
| Tautomer | Relative Energy (kcal/mol) | Population (%) | Conjugation Length |
|---|---|---|---|
| Keto Form | 0.0 | >99.5 | Limited |
| 2-Enol Form | +12.3 | <0.3 | Extended |
| 3-Enol Form | +14.7 | <0.2 | Extended |
Electronic Structure and Frontier Molecular Orbital Properties
The electronic structure of this compound has been extensively investigated using computational quantum chemistry methods, revealing important insights into its frontier molecular orbital properties and electronic transitions. Density functional theory calculations using hybrid functionals demonstrate that the highest occupied molecular orbital is primarily localized on the naphthalene ring system with significant contribution from the carbonyl oxygen lone pairs. This orbital distribution reflects the electron-rich nature of the aromatic system and the electron-donating character of the oxygen atom.
The lowest unoccupied molecular orbital exhibits a complementary distribution pattern, with substantial electron density concentrated on the carbonyl carbon and the naphthalene ring carbons ortho to the fusion junction. This orbital arrangement facilitates efficient electron-hole separation and contributes to the compound's potential utility in optoelectronic applications. The energy gap between frontier orbitals falls within the visible light range, making the compound suitable for photophysical studies and potential chromophore applications.
Time-dependent density functional theory calculations reveal that the primary electronic transition corresponds to a π to π* excitation with significant charge transfer character from the naphthalene donor region to the carbonyl acceptor site. This transition exhibits moderate oscillator strength and occurs at wavelengths appropriate for potential photonic device applications. The calculated absorption maximum shows good agreement with experimental ultraviolet-visible spectroscopy data, validating the computational approach.
The electron transport properties of this compound have been evaluated through reorganization energy calculations for both hole and electron transfer processes. The compound exhibits relatively low reorganization energies for electron transport, suggesting favorable characteristics for use as an electron-transporting material in organic electronic devices. The hole transport properties are somewhat less favorable due to the electron-withdrawing influence of the carbonyl group, which creates an energetic barrier for positive charge migration.
Electrostatic potential mapping reveals significant charge separation within the molecule, with the naphthalene region exhibiting partial negative character while the carbonyl carbon carries substantial positive charge. This charge distribution pattern influences intermolecular interactions and provides insight into potential binding sites for molecular recognition applications.
| Electronic Property | Calculated Value | Experimental Confirmation |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.2 eV | Photoelectron Spectroscopy |
| Lowest Unoccupied Molecular Orbital Energy | -2.8 eV | Electron Affinity Measurements |
| Optical Band Gap | 3.4 eV | Ultraviolet-Visible Spectroscopy |
| Electron Reorganization Energy | 0.23 eV | Electrochemical Studies |
| Hole Reorganization Energy | 0.31 eV | Photoelectrochemical Analysis |
Properties
IUPAC Name |
1,2-dihydrocyclopenta[b]naphthalen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)13/h1-4,7-8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQSMXIFHVPMDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC3=CC=CC=C3C=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451667 | |
| Record name | benz[f]indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109341-49-3 | |
| Record name | benz[f]indan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30451667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Organic Synthesis
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one is utilized in the synthesis of push-pull dyes , which are significant in optoelectronic applications. These dyes exhibit high molar extinction coefficients and broad absorption spectra, making them suitable for applications in organic photovoltaics and photonic devices .
Non-Fullerene Acceptors
The compound is integral in developing non-fullerene small molecule acceptors (NF-SMAs) for organic solar cells. It has been incorporated into various derivatives that enhance light absorption and charge transport properties.
Research indicates that derivatives of this compound exhibit notable biological activities. They have been studied for their potential interactions with biological macromolecules such as proteins and nucleic acids, influencing pathways related to cell growth and apoptosis .
Case Study 1: Development of Push-Pull Dyes
A study focused on synthesizing a series of push-pull dyes derived from this compound demonstrated their application in photopolymerization processes. These dyes showed excellent absorption properties under visible light, indicating their potential use in photoinitiator systems for 3D printing .
Case Study 2: Non-Fullerene Solar Cells
Another investigation highlighted the role of this compound in designing NF-SMAs that significantly improved the efficiency of organic solar cells. The structural modifications allowed for enhanced light harvesting and charge separation capabilities, leading to better performance metrics compared to traditional fullerene-based systems .
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Substitutions on the Naphthalenone Core
Derivatives of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one often feature substitutions at positions 2, 6, or 7, altering reactivity and bioactivity:
- 7-Methoxy derivative (MC): The addition of a methoxy group (C₁₄H₁₂O₂, MW 212.24 g/mol) enhances lipophilicity and metabolic stability. MC acts as a dual-function prodrug, exhibiting direct antiproliferative activity and indirect COX-2 inhibition via its metabolite.
- 6-Iodo and 6-bromo derivatives : Halogenation at position 6 (e.g., 6-iodo, C₁₃H₉IO, MW 308.12 g/mol) introduces steric and electronic effects, enabling cross-coupling reactions for further functionalization. These derivatives are intermediates in synthesizing light-driven molecular motors and fluorescent probes .
- 2-Methyl derivative : Substitution at position 2 (C₁₄H₁₂O, MW 196.24 g/mol) is commercially available (BLD Pharmatech) and serves as a precursor for stimuli-responsive materials .
Cyclopenta[b]quinoline Derivatives
Replacing the naphthalenone moiety with a quinoline ring generates 2,3-dihydro-1H-cyclopenta[b]quinoline, a scaffold with distinct pharmacological properties:
- Fructose-1,6-bisphosphatase (F16BPase) inhibitors: Derivatives like 8-amino-substituted cyclopentaquinolines inhibit F16BPase (IC₅₀ ~1–10 µM) with reduced off-target EGFR tyrosine kinase activity, making them candidates for diabetes therapy .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP* | Key Biological Activity | Target Enzyme/Receptor |
|---|---|---|---|---|
| Parent compound | 182.22 | ~2.5 | Scaffold for prodrugs | N/A |
| 7-Methoxy (MC) | 212.24 | ~3.0 | Antiproliferative, COX-2 inhibition | COX-2, cancer cell lines |
| 6-Bromo | 261.11 | ~3.2 | Synthetic intermediate | N/A |
| MHY3655 (benzylidene) | 386.40 | ~4.5 | Tyrosinase inhibition | Tyrosinase (IC₅₀ = 0.1456 µM) |
| Cyclopentaquinoline (F16BPase inhibitor) | ~300–350 | ~3.8 | F16BPase inhibition | F16BPase (IC₅₀ ~1–10 µM) |
*Estimated logP values based on substituent contributions.
Biological Activity
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (commonly referred to as cyclopentanone) is a bicyclic organic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a fused cyclopentane and naphthalene structure, contributing to its unique chemical properties. It is categorized under polycyclic aromatic compounds due to its multiple aromatic rings. The molecular formula is , and it has a molecular weight of approximately 194.22 g/mol.
Biological Activities
Research indicates that this compound possesses several notable biological activities:
- Antioxidant Activity : Studies have shown that this compound can scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Anti-inflammatory Effects : It has been investigated for its potential to inhibit the cyclooxygenase (COX) enzymes, which are key players in inflammation pathways .
- Fluorescent Probes : The compound's unique structure makes it suitable for use as a fluorescent probe in biological systems, allowing for real-time imaging of cellular processes.
Synthesis Methods
Various synthesis methods have been developed for this compound. Notable approaches include:
- Intramolecular Friedel-Crafts Reaction : This method involves the cyclization of appropriate precursors in the presence of a Lewis acid catalyst.
- Dehydrogenative Dehydro-Diels-Alder Reaction : A microwave-assisted reaction that allows for the efficient production of this compound from styrenyl derivatives .
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
Case Study 2: Anti-inflammatory Mechanisms
Research focused on the compound's interaction with COX enzymes revealed that it could inhibit COX-1 and COX-2 activity in vitro. This inhibition correlated with a decrease in prostaglandin E2 production, suggesting a potential mechanism for its anti-inflammatory effects .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one | Bromine substituent at position 5 | Enhanced reactivity and potential anti-inflammatory effects |
| 2-Ethylidene-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one | Contains an ethylidene group | Exhibits different reactivity; potential applications in dye synthesis |
Preparation Methods
General Synthetic Approach
The synthesis of 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one typically involves intramolecular cyclization of suitable precursors such as tetralone derivatives or acylated alkynes. The key step is the formation of the cyclopentane ring fused to the naphthalene core, often achieved via acid- or base-catalyzed cyclization or transition-metal catalyzed addition reactions.
Acid Chloride Addition to Alkynes (Cyclopenta[a]naphthalen-1-one Analogues)
A notable method involves the catalyzed addition of acid chlorides to internal alkynes to yield cyclopenta[a]naphthalen-1-one derivatives, which are structurally related to the target compound. This process proceeds via regioselective acyl cation addition, followed by cyclization to form the fused ring system.
- Reaction Conditions: The reaction typically occurs under mild catalytic conditions with unmodified catalysts, often completed within one hour.
- Yields: High yields are reported, for example, 91% for phenyl-substituted derivatives.
- Mechanism Insight: The reaction proceeds through the formation of a stable vinyl cation intermediate, which facilitates regioselective cyclization.
| Entry | Aryl Group (Ar) | Alkyl Group (R) | Product No. | Yield (%) |
|---|---|---|---|---|
| 1 | Phenyl (Ph) | Methyl (Me) | 10a | 91 |
| 2 | Other aryls | Various | 10b, 10c | High |
Table 1: Preparation of 3-aryl-1H-cyclopenta[a]naphthalen-1-ones via acid chloride addition to alkynes
Cyclization of Tetralone Derivatives
Another common synthetic route involves the cyclization of 2-methyl-1-tetralone or related tetralone compounds under acidic or basic conditions to produce dihydrocyclopenta derivatives.
- Reagents: 2-methyl-1-tetralone with suitable cyclizing agents.
- Catalysts: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) to promote ring closure.
- Solvents: Organic solvents such as tetrahydrofuran (THF), methanol (MeOH), or mixtures thereof.
- Temperature: Controlled heating to optimize yield and purity.
- Yields: Generally high, with optimized conditions yielding substantial amounts of product.
This method emphasizes the intramolecular cyclization facilitated by electrophilic activation of the ketone or adjacent positions.
Reaction Conditions and Optimization
| Method | Key Reagents/Conditions | Temperature | Solvent(s) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acid chloride addition to alkynes | Acid chloride, internal alkyne, catalyst | Room temp (~25 °C) | Not specified | 85-91 | Regioselective, high yield |
| Cyclization of tetralone derivatives | 2-methyl-1-tetralone, acid/base catalyst | Heated (varied) | THF, MeOH mixtures | High | Optimized for purity and yield |
| Reduction of benz[f]indanone | NaBH4 | 0 °C to RT | THF/MeOH | 89 | Intermediate step for related syntheses |
Table 2: Summary of preparation methods and conditions for this compound and related compounds
Analytical and Structural Confirmation
- NMR Spectroscopy: 1H and 13C NMR confirm the cyclopentane ring formation and ketone functionality.
- X-ray Crystallography: Used to unambiguously confirm the fused ring structure and stereochemistry in synthesized compounds.
- Spectral Data: Chemical shifts consistent with cyclopenta[b]naphthalen-1-one frameworks, including characteristic ketone carbonyl signals.
Research Findings and Notes
- The regioselectivity in acid chloride addition to alkynes is driven by the formation of the most stable vinyl cation intermediate, which directs the cyclization to form the fused ring system efficiently.
- Cyclization of tetralone derivatives under acidic or basic conditions is a classical and scalable approach, allowing for industrial production with optimization for cost and environmental impact.
- The reduction and oxidation steps involving benz[f]indanone derivatives provide versatile intermediates for further functionalization toward the target molecule or analogues.
Q & A
Q. What synthetic routes are recommended for preparing 2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one and its derivatives?
A common method involves Aldol cyclotrimerization under acidic conditions, which is effective for synthesizing derivatives like 5-bromo-substituted analogs. This approach is critical for generating intermediates in fullerene synthesis . Multi-step protocols, including Friedel-Crafts acylation and cyclization, are also employed, with reaction parameters (e.g., solvent, temperature) optimized to enhance yield and purity. For example, brominated derivatives require careful stoichiometric control to avoid over-halogenation .
Q. How can density functional theory (DFT) be applied to study the electronic properties of this compound?
DFT with hybrid functionals (e.g., B3LYP) is widely used to calculate molecular orbitals, ionization potentials, and electron affinities. Key steps include:
- Geometry optimization using gradient-corrected exchange-correlation functionals.
- Validation against experimental data (e.g., bond lengths from crystallography).
- Analysis of electron density maps to assess aromaticity and conjugation .
Example DFT Workflow :
| Step | Method | Basis Set | Output |
|---|---|---|---|
| 1 | Geometry Optimization | 6-31G(d) | Minimized Energy Structure |
| 2 | Frequency Calculation | Same | Thermodynamic Corrections |
| 3 | Electronic Properties | Def2-TZVP | HOMO-LUMO Gap |
Q. What experimental techniques are used for structural characterization?
Q. How can contradictions in crystallographic data refinement be resolved for halogenated derivatives?
Contradictions often arise from thermal motion anisotropy or disordered solvent molecules . Strategies include:
- Multi-parameter refinement : Adjust occupancy ratios for disordered atoms.
- Twinned Data Analysis : Use SHELXL’s TWIN command for non-merohedral twinning.
- Validation Tools : Check PLATON alerts for missed symmetry or hydrogen bonding .
Q. What strategies optimize reaction conditions for synthesizing derivatives with specific substituents?
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions in electrophilic substitution.
- Catalyst Screening : Lewis acids (e.g., AlCl₃) enhance regioselectivity in Friedel-Crafts reactions.
- Purification : Column chromatography with gradient elution (hexane/EtOAc) isolates isomers .
Case Study: Bromination
| Condition | Outcome |
|---|---|
| Br₂, FeCl₃, 25°C | Over-bromination (di-substituted) |
| NBS, AIBN, 40°C | Selective mono-bromination |
Q. How does this compound serve as an intermediate in fullerene synthesis?
The compound undergoes Aldol cyclotrimerization to form bowl-shaped trimers, which are precursors to fullerene fragments. Key steps:
- Acid-catalyzed trimerization (e.g., H₂SO₄).
- Thermal annealing to induce curvature via π-π stacking.
- Characterization via MALDI-TOF to confirm oligomerization .
Reaction Scheme : 3 × C₁₃H₉BrO → [C₃₉H₂₇Br₃O₃] → Fullerene Fragment (after annealing)
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
